

physical and chemical properties of Desethylatrazine-d7

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An In-depth Technical Guide to the Physical and Chemical Properties of **Desethylatrazine-d7**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **Desethylatrazine-d7**, a deuterated isotopologue of the atrazine metabolite, desethylatrazine. Primarily utilized as an internal standard in analytical chemistry, its distinct mass allows for precise quantification of its non-deuterated counterpart in various matrices. This document outlines its key properties, detailed experimental protocols for its analysis, and visual representations of analytical workflows and metabolic pathways.

Core Physical and Chemical Properties

Desethylatrazine-d7 is distinguished from its parent compound by the substitution of seven hydrogen atoms with deuterium on the isopropyl group. This isotopic labeling is critical for its use in mass spectrometry-based analytical methods.

Table 1: Comparative Physical and Chemical Properties



Property	Desethylatrazine-d7	Desethylatrazine (Non- labeled)
Molecular Formula	C ₆ H ₃ D ₇ ClN ₅ [1]	C ₆ H ₁₀ CIN ₅ [2][3]
Molecular Weight	194.67 g/mol [1][4][5]	187.63 g/mol [2][3]
CAS Number	1216649-31-8[1][4][5]	6190-65-4[3][5]
Appearance	White to off-white solid	Colorless solid/crystals[2]
Melting Point	Not specified; expected to be similar to non-labeled form.	136 °C[2]
Solubility	DMSO: 10 mg/mL (51.37 mM) [1]	Water: 3200 mg/L at 22 °C[2]
Isotopic Purity	>99 atom % D	N/A
Chemical Purity	>99.0% (by HPLC)	N/A
LogP (Kow)	Not specified	1.51[2]
Storage Conditions	Powder: -20°C (3 years), 4°C (2 years). In Solvent: -80°C (6 months), -20°C (1 month).[1] Also cited as 2-8°C[4] or room temperature.[5]	N/A
Synonyms	2-Amino-4-(isopropyl-d7- amino)-6-chloro-triazine; 6- chloro-N2-(propan-2-yl- d7)-1,3,5-triazine-2,4- diamine[4][6]	DEA; 2-Chloro-4-amino-6- (isopropylamino)-s-triazine[2] [3]

Experimental Protocols

The following protocols are standard methodologies for the extraction, identification, and quantification of desethylatrazine and are directly applicable when using **Desethylatrazine-d7** as an internal standard.



Extraction and Analysis from Water Samples via SPE-GC/MS

This method is widely used for determining atrazine and its dealkylated metabolites in aqueous samples.[7][8]

Methodology:

- Sample Preparation:
 - Collect a 1-liter water sample.
 - Spike the sample with a known concentration of **Desethylatrazine-d7** internal standard.
 - Adjust the sample pH to a range of 3-4.[7] For some methods, a pH of 10 is used before partitioning with ethyl acetate.[8]
- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge (e.g., graphitized carbon-black or C18) with an appropriate solvent.[7][9]
 - Load the prepared water sample onto the SPE cartridge at a controlled flow rate.
 - Wash the cartridge to remove interferences.
 - Dry the cartridge thoroughly under a vacuum.[9]
- Elution:
 - Elute the analytes (including **Desethylatrazine-d7**) from the cartridge using a sequence of solvents, such as ethyl acetate followed by a dichloromethane/methanol mixture (e.g., 7:3 v/v).[9]
 - Collect the eluate and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Derivatization (Optional but common for GC analysis):



- For more polar analytes, perform a silylation step to improve thermal stability and chromatographic performance.[9]
- Gas Chromatography-Mass Spectrometry (GC/MS) Analysis:
 - Injection: Inject a 1 μL aliquot of the concentrated sample into the GC.
 - GC Conditions:
 - Oven Program: Hold at 50°C for 1 minute, then ramp at 6°C/min to 280°C, and hold for approximately 5.67 minutes.[9]
 - Carrier Gas: Helium.
 - MS Conditions:
 - Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.[8]
 - Mass Scan Range: After a solvent delay, scan from m/z 40 to 500.[9]
 - Quantification: Quantify desethylatrazine by comparing its peak area to the peak area of Desethylatrazine-d7.

Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity without the need for derivatization. The following parameters are based on data for non-labeled desethylatrazine and are suitable for a method incorporating its deuterated analog.[2]

Methodology:

- Sample Preparation:
 - Sample extraction can be performed as described in the SPE-GC/MS protocol (Steps 1-3).
 The final concentrated eluate should be reconstituted in a solvent compatible with the LC mobile phase.

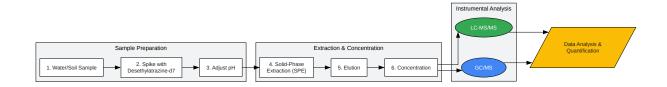


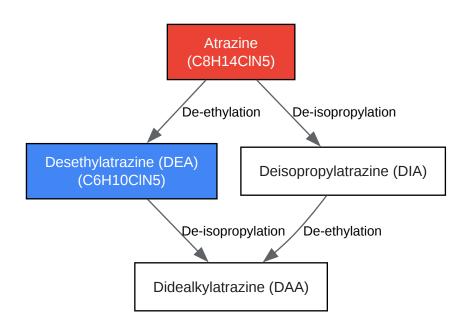
- Liquid Chromatography (LC) Conditions:
 - Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 μm).[2]
 - Mobile Phase: A gradient of water and acetonitrile or methanol, typically with a small amount of formic acid or ammonium formate to improve ionization.
 - Flow Rate: Appropriate for the UPLC column, e.g., 0.2-0.4 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2]
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - For Desethylatrazine: Precursor ion (m/z 188.1 [M+H]+) to product ions (e.g., m/z 174.1, 132.0).[2]
 - For **Desethylatrazine-d7**: Precursor ion (m/z 195.1 [M+H]+) to a corresponding product ion (the exact mass shift depends on which fragment retains the deuterium labels).
 - Collision Energy: Optimized for the specific transitions (e.g., ramped from 20-70%).[2]

Visualizations Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of environmental samples using **Desethylatrazine-d7** as an internal standard.







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